molecular formula C12H7ClF3NO3S B1393531 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride CAS No. 1227955-11-4

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

Cat. No. B1393531
M. Wt: 337.7 g/mol
InChI Key: UXJUIRATKKZXFB-UHFFFAOYSA-N
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Description

“4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” is a chemical compound with the molecular formula C12H7ClF3NO3S and a molecular weight of 337.7 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” includes a benzene ring attached to a sulfonyl chloride group and a pyridine ring with a trifluoromethyl group .


Physical And Chemical Properties Analysis

“4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” is a solid at room temperature . More specific physical and chemical properties are not detailed in the available sources.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Drug Discovery

    • Summary of Application : Pyrrolidine, a five-membered ring structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

“4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas .

Future Directions

The demand for trifluoromethylpyridine derivatives, which includes “4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride”, has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3S/c13-21(18,19)10-3-1-9(2-4-10)20-11-7-8(5-6-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJUIRATKKZXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171202
Record name 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

CAS RN

1227955-11-4
Record name 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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